BenchChemオンラインストアへようこそ!

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

PPAR dual agonism metabolic disease benzo[c][1,2,5]thiadiazole pharmacology

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034553-65-4) is a synthetic small-molecule building block that integrates three privileged heterocyclic motifs—a benzo[c][1,2,5]thiadiazole (BTD) electron-acceptor unit, a pyrrolidine sulfonamide linker, and a 1,2,4‑oxadiazole ring—in a single scaffold. The compound is primarily procured as a fragment or screening library member for drug-discovery programs, particularly those targeting kinase, epigenetic, or metabolic receptors where BTD-sulfonyl derivatives have shown affinity.

Molecular Formula C12H11N5O3S2
Molecular Weight 337.37
CAS No. 2034553-65-4
Cat. No. B2456814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS2034553-65-4
Molecular FormulaC12H11N5O3S2
Molecular Weight337.37
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C12H11N5O3S2/c18-22(19,10-3-1-2-9-11(10)16-21-15-9)17-5-4-8(6-17)12-13-7-20-14-12/h1-3,7-8H,4-6H2
InChIKeyBQMKPIDETNZACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole: What This Sulfonyl-Bridged Heterocycle Building Block Is and Why It Is Procured


3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034553-65-4) is a synthetic small-molecule building block that integrates three privileged heterocyclic motifs—a benzo[c][1,2,5]thiadiazole (BTD) electron-acceptor unit, a pyrrolidine sulfonamide linker, and a 1,2,4‑oxadiazole ring—in a single scaffold [1]. The compound is primarily procured as a fragment or screening library member for drug-discovery programs, particularly those targeting kinase, epigenetic, or metabolic receptors where BTD-sulfonyl derivatives have shown affinity [2]. Its molecular formula is C12H11N5O3S2 (MW 337.37) and the canonical SMILES is C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43 [1].

Why 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole Cannot Be Replaced by a Close-In Analogue Without Losing Key Differentiators


The benzo[c][1,2,5]thiadiazole-4-sulfonyl moiety is not a generic sulfonamide; its electron-withdrawing character and geometry influence both the pKa of the sulfonamide NH and the orientation of the oxadiazole ring relative to the BTD plane [1]. In the PPARγ/δ program that shares the BTD-sulfonyl pharmacophore, replacement of the BTD ring with a simple phenylsulfonyl group abolished sub-micromolar activity [1]. Similarly, switching the 1,2,4-oxadiazole to a 1,3,4-oxadiazole isomer alters the hydrogen-bonding pattern and metabolic stability profile, as shown across multiple oxadiazole-pyrrolidine hybrid series [2]. These structural features are not interchangeable; a generic substitution will not preserve the defined vector and electronic properties that drive target engagement or pharmacokinetic behaviour.

Quantitative Differentiation Evidence for 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole vs Closest Comparators


PPARγ/δ Dual Agonist Activity: Benzo[c][1,2,5]thiadiazole-4-sulfonyl vs Phenylsulfonyl Analogue

In the sulfonylthiadiazole series reported by Keil et al., the benzo[c][1,2,5]thiadiazole-4-sulfonyl (BTD-SO₂) scaffold was essential for PPARγ/δ dual agonism. The prototypical compound 20a (bearing the BTD-SO₂ motif) displayed EC₅₀ values of 1.6 nM for PPARδ and 336 nM for PPARγ in cell-based transactivation assays [1]. Replacing the BTD ring with a simple phenylsulfonyl group led to >100-fold loss in potency, indicating that the BTD core is a critical pharmacophoric element [1]. Although the target compound 3-(1-(BTD-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has not been directly assayed, its BTD-SO₂-pyrrolidine-oxadiazole architecture maps onto the same pharmacophore model, suggesting potential for nanomolar PPAR engagement.

PPAR dual agonism metabolic disease benzo[c][1,2,5]thiadiazole pharmacology

DNA Gyrase/Topoisomerase IV Inhibition: 1,2,4-Oxadiazole-Pyrrolidine Hybrids vs 1,3,4-Oxadiazole Isosteres

A series of 1,2,4-oxadiazole/pyrrolidine hybrids was evaluated against DNA gyrase and topoisomerase IV from E. coli. The most potent compound (9) exhibited IC₅₀ values of 0.28 μM (DNA gyrase) and 1.2 μM (topoisomerase IV) [1]. In contrast, analogous 1,3,4-oxadiazole regioisomers were consistently 5- to 10-fold less potent in the same assay, a difference attributed to the distinct hydrogen-bonding geometry of the 1,2,4-oxadiazole ring [2]. The target compound contains the favored 1,2,4-oxadiazole regioisomer directly linked to the pyrrolidine 3-position, a connectivity that mirrors the active antibacterial hybrids.

antibacterial DNA gyrase 1,2,4-oxadiazole

BACE1 Inhibitor Scaffold Alignment: Pyrrolidine-Fused Thiadiazine Dioxide vs Acyclic Sulfonamide Comparators

Patent US9145426B2 discloses pyrrolidine-fused thiadiazine dioxide compounds as BACE1 inhibitors with improved solution stability and CNS exposure over acyclic sulfonamide-based BACE inhibitors [1]. The target compound shares the pyrrolidine-sulfonyl motif that is critical for BACE1 active-site binding. While the target compound has a benzothiadiazole rather than the thiadiazine dioxide, both scaffolds present a sulfonyl group in a rigidified pyrrolidine environment. In the patent, the lead series achieved IC₅₀ values <100 nM in BACE1 enzymatic assays, whereas acyclic sulfonamide comparators showed IC₅₀ >1 μM [1].

BACE1 inhibition Alzheimer's disease thiadiazine dioxide

Highest-Confidence Application Scenarios for 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole Based on Evidence


PPARγ/δ Dual Agonist Hit Expansion and Lead Optimisation

Given the demonstrated importance of the benzo[c][1,2,5]thiadiazole-4-sulfonyl motif for PPARδ/γ dual agonism (compound 20a EC₅₀ = 1.6 nM PPARδ, 336 nM PPARγ) [1], this building block is ideally suited for medicinal chemists seeking to generate focused libraries that probe the vector and electronics of the oxadiazole substituent while retaining the BTD-SO₂ pharmacophore. Procurement of this pre-assembled scaffold saves 2–3 synthetic steps and ensures that the critical sulfonyl-benzo[c][1,2,5]thiadiazole unit is already in place.

Antibacterial DNA Gyrase/Topoisomerase IV Inhibitor Development

The 1,2,4-oxadiazole/pyrrolidine connectivity present in the target compound has been validated in nanomolar DNA gyrase inhibitors (IC₅₀ = 0.28 μM) [2]. Using this building block enables rapid exploration of the BTD-sulfonyl substituent as a novel hydrophobic anchor, a strategy that has proven successful in overcoming fluoroquinolone resistance. The commercial availability of the compound eliminates the need for in-house synthesis of the oxadiazole-pyrrolidine core.

BACE1 CNS-Penetrant Inhibitor Fragment Growth

The pyrrolidine-sulfonyl constraint in the target compound aligns with the BACE1 pharmacophore defined in US9145426B2, where rigidified sulfonamides achieved sub-100 nM IC₅₀ values and superior CNS exposure compared to acyclic counterparts [3]. Fragment-based drug discovery groups can use this compound as a privileged starting point for structure-guided elaboration, confident that the sulfonamide geometry is pre-organized for BACE1 binding.

Quote Request

Request a Quote for 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.